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molecular formula C12H8ClN3 B8405596 6-(m-Cyanophenyl)-5-methyl-3-chloropyridazine CAS No. 66548-55-8

6-(m-Cyanophenyl)-5-methyl-3-chloropyridazine

Cat. No. B8405596
M. Wt: 229.66 g/mol
InChI Key: AAXQAIMTJOZGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04092311

Procedure details

A 2.95 g. portion of 6-(m-cyanophenyl)-5-methyl-3(2H)-pyridazinone [prepared as described in Example 8 but employing 4,5-dihydro-5-methyl-6-(m-cyanophenyl)-3(2H)-pyridazinone (which in turn is prepared by employing 6-(m-chlorophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone in Example 44 of U.S. Pat. No. 3,824,271)] and 35 ml. of phosphorus oxychloride are heated on a steam bath for 5 hours. The mixture is concentrated free of excess phosphorus oxychloride and the concentrate is diluted with ice water. The resulting product, a tan solid, is recovered by filtration, washed with water and dried, m.p. 153°-155° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,5-dihydro-5-methyl-6-(m-cyanophenyl)-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6-(m-chlorophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([C:9]2[C:10]([CH3:16])=[CH:11][C:12](=O)[NH:13][N:14]=2)[CH:6]=[CH:7][CH:8]=1)#[N:2].CC1C(C2C=CC=C(C#N)C=2)=NNC(=O)C1.[Cl:33]C1C=C(C2C(C)CC(=O)NN=2)C=CC=1.P(Cl)(Cl)(Cl)=O>>[C:1]([C:3]1[CH:4]=[C:5]([C:9]2[N:14]=[N:13][C:12]([Cl:33])=[CH:11][C:10]=2[CH3:16])[CH:6]=[CH:7][CH:8]=1)#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)C=1C(=CC(NN1)=O)C
Step Two
Name
4,5-dihydro-5-methyl-6-(m-cyanophenyl)-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(NN=C1C1=CC(=CC=C1)C#N)=O
Step Three
Name
6-(m-chlorophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)C=1C(CC(NN1)=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated free of excess phosphorus oxychloride
ADDITION
Type
ADDITION
Details
the concentrate is diluted with ice water
FILTRATION
Type
FILTRATION
Details
The resulting product, a tan solid, is recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=C(C=CC1)C1=C(C=C(N=N1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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